molecular formula C15H23NO3S B2386272 N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide CAS No. 338981-85-4

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide

Cat. No.: B2386272
CAS No.: 338981-85-4
M. Wt: 297.41
InChI Key: CWXZLNVIUTZQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide is a sulfinamide compound with the molecular formula C15H23NO3S and a molecular weight of 297.41.

Preparation Methods

The synthesis of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the reaction of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group results in the formation of a sulfone, while reduction leads to the formation of a sulfide.

Scientific Research Applications

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide has several scientific research applications, including:

    Synthetic Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Drug Discovery: The compound is investigated for its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide can be compared with other sulfinamide compounds, such as:

    N-cyclohexyl-2,4-dimethoxybenzenesulfinamide: Similar structure but lacks the methyl group at the 3-position.

    N-cyclohexyl-2,4-dimethoxy-3-ethylbenzenesulfinamide: Similar structure but has an ethyl group instead of a methyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h9-10,12,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZLNVIUTZQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NC2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.